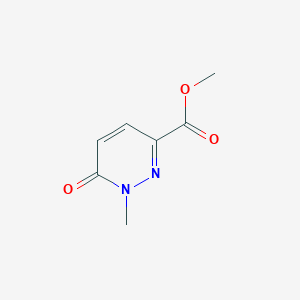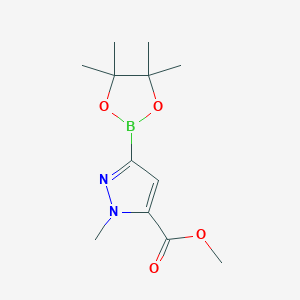
Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
Vue d'ensemble
Description
“Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate” is a chemical compound with the CAS Number: 74173-58-3 . It has a molecular weight of 168.15 . The IUPAC name for this compound is methyl 1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O3/c1-9-6(10)4-3-5(8-9)7(11)12-2/h3-4H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate” is a solid at room temperature . It has a molecular weight of 168.15 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is involved in various synthetic processes. For instance, its derivative, (Z)-methyl 3-(6-azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate, provides a new synthetic route to pyrrolo[2,3-c]pyridazines. These compounds, upon treatment with ozone, enter into novel pyridazino[3,4-d][1,3]oxazine ring systems (Maeba & Castle, 1979).
Another research demonstrates the conversion of methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate into derivatives of β-proline and nipecotic acid, as well as indolizine-6- and quinolizine-3-carboxylic acids (Tishkov et al., 2002).
Interactions and Lipophilicity
A study on the effects of methylation on intermolecular interactions and lipophilicity of methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids indicates that these derivatives exist in equilibrium of lactam and lactim tautomers. This equilibrium affects their synthesis, and in certain forms, they exhibit strong CH⋯O hydrogen bonds, influencing their molecular arrangement and lipophilicity (Katrusiak et al., 2011).
Synthesis of Cyclic and Bicyclic Compounds
Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate plays a role in synthesizing various cyclic and bicyclic compounds. For example, ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate reacts with nitroolefins under controlled conditions to form polyfunctionally substituted cinnolines, which have significant applications in drug development and other biological activities (Hameed et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 1-methyl-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-6(10)4-3-5(8-9)7(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOCOCULIFZPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)




![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)

![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)